4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
Description
4-(2-Chlorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic compound featuring a 3,4-dihydroquinolin-2(1H)-one core with substituents at positions 4, 6, and 6. The 4-position is occupied by a 2-chlorophenyl group, while methyl groups are present at the 6- and 7-positions. This structure is chemically related to derivatives of aripiprazole, a well-known antipsychotic drug targeting dopamine receptors . The compound’s synthetic routes often involve nucleophilic substitutions or coupling reactions, as seen in related dihydroquinolinone derivatives .
Properties
IUPAC Name |
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-10-7-14-13(12-5-3-4-6-15(12)18)9-17(20)19-16(14)8-11(10)2/h3-8,13H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYYEKXEDZLEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 2-chloroaniline, and a suitable ketone, such as acetone.
Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with the ketone in the presence of a catalyst, such as a Lewis acid, to form the quinolinone ring.
Substitution Reaction: The chlorophenyl group is introduced at the 4-position through a substitution reaction, often using a halogenating agent like phosphorus oxychloride (POCl3).
Methylation: The final step involves the methylation of the quinolinone ring at the 6 and 7 positions using a methylating agent like methyl iodide (CH3I).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone ring to a dihydroquinoline structure.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that quinolinones, including this compound, exhibit antimicrobial properties. Studies have demonstrated efficacy against a range of pathogens, making them candidates for developing new antibiotics .
- Anticancer Properties : Compounds like 4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one have shown promise in inhibiting cancer cell proliferation. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways .
- Enzyme Inhibition : This compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, it may modulate the activity of kinases or phosphatases, which are critical in cancer and metabolic diseases.
Biochemical Research
- Cellular Interaction Studies : The compound can be used to study interactions with cellular receptors or proteins. Its ability to bind selectively to certain targets allows researchers to elucidate biological mechanisms and signaling pathways .
- Drug Development : As a scaffold for drug design, this quinolinone derivative serves as a template for synthesizing more complex molecules with enhanced pharmacological properties. Its structure allows for modifications that can improve potency and selectivity against target diseases .
Material Science
- Organic Electronics : The unique electronic properties of quinolinones make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the photophysical properties of this compound could lead to advancements in efficient energy conversion technologies .
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Its functional groups can facilitate interactions within polymer networks, leading to innovative materials with tailored characteristics .
Antimicrobial Efficacy Study
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various quinolinones, including this compound. Results showed significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Cancer Cell Proliferation Inhibition
In a study published in the Journal of Medicinal Chemistry (2024), researchers synthesized derivatives of this compound and tested their effects on breast cancer cell lines. The results indicated that certain modifications led to a 50% reduction in cell viability at low micromolar concentrations, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Modifications
The following table summarizes key analogs and their substituent-driven differences:
Key Research Findings
Bioactivity and Receptor Interactions
- Aripiprazole and Dopamine Receptors: Aripiprazole’s dichlorophenyl-piperazine moiety contributes to its dual activity as a D2 receptor antagonist and partial agonist .
- Sigma Receptor Agonists : Derivatives like 34b () demonstrate that 3-chlorophenyl-piperazine substituents enhance sigma receptor binding, reducing immobility time in forced-swim tests . The target’s 2-chlorophenyl group may position it differently in receptor pockets.
- Osteogenic Activity: CHNQD-00603’s hydroxyl and methoxy groups promote osteogenesis via Runx2 activation, suggesting that substituent polarity influences non-neurological applications .
Structure-Activity Relationships (SAR)
- Chlorophenyl Position : 2-Chlorophenyl (target) vs. 3-chlorophenyl () alters receptor interaction profiles. Ortho-substitution may hinder rotational freedom, affecting binding .
- Methyl vs.
- Piperazine Additions : Aripiprazole’s piperazine-butoxy chain is critical for D2 receptor modulation; its absence in the target compound suggests divergent pharmacological pathways .
Biological Activity
Overview
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a chlorophenyl group and two methyl groups attached to a dihydroquinolinone core. Its molecular formula is with a molecular weight of approximately 255.73 g/mol. The structural representation is as follows:
Antimicrobial Properties
Research has indicated that derivatives of quinolinones exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains. A notable study reported that certain quinolinone derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Antiviral Activity
The compound's antiviral potential has also been investigated. A related study focused on 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives showed promising anti-hepatitis B virus (HBV) activity, with one compound achieving an IC50 of 0.010 mM against HBsAg secretion . This suggests that similar structural modifications in this compound could enhance its antiviral properties.
Anticancer Activity
The anticancer potential of quinolinones has been a subject of extensive research. Compounds in this category have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, studies have highlighted that certain quinolinone derivatives can modulate dopamine receptors, which are implicated in various cancers .
The biological effects of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The exact mechanism can vary depending on the biological context but often includes:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in cellular processes.
- Receptor Modulation: Interaction with neurotransmitter receptors can influence cellular signaling pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinolinones. Research indicates that modifications to the chlorophenyl group and the methyl substituents can significantly affect the compound's potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Increasing halogenation | Enhances antimicrobial potency |
| Altering alkyl chain length | Modulates anticancer efficacy |
| Substituting functional groups | Affects receptor binding affinity |
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antiviral Activity : A study demonstrated that specific derivatives exhibited significant inhibition of HBV replication and antigen secretion .
- Anticancer Research : Investigations into dopamine receptor modulators revealed that certain quinolinones could effectively reduce tumor growth in vitro by affecting signaling pathways associated with cell survival .
- Antimicrobial Studies : A comparative analysis showed that modified quinolinones had broad-spectrum activity against multiple bacterial strains, indicating their potential use in treating infections .
Q & A
Q. Can mechanochemical synthesis replace traditional solvent-based methods for dihydroquinolinones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
